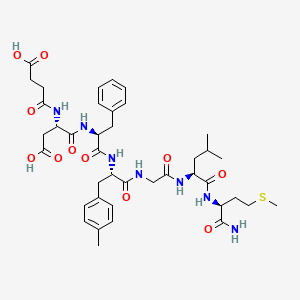
Senktide trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Senktide trifluoroacetate salt is a potent and selective agonist of the neuromedin K3 receptor. It is a synthetic peptide with the formal name N-(3-carboxy-1-oxopropyl)-L-α-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide, trifluoroacetate salt. This compound is widely used in scientific research to study the action of the neuromedin K3 receptor in cells and animals .
準備方法
Synthetic Routes and Reaction Conditions: Senktide trifluoroacetate salt is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
化学反応の分析
Types of Reactions: Senktide trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and trifluoroacetic acid for cleavage. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, with a high degree of purity. Side products may include truncated or misfolded peptides, which are removed during the purification process .
科学的研究の応用
Senktide trifluoroacetate salt is extensively used in scientific research, particularly in the fields of neuroscience, endocrinology, and pharmacology. It is used to study the neuromedin K3 receptor’s role in various physiological processes, including hormone release, neurotransmission, and gene expression . In addition, it has applications in studying psychiatric disorders, as the neuromedin K3 receptor is linked to emotion and cognition .
作用機序
Senktide trifluoroacetate salt exerts its effects by selectively binding to and activating the neuromedin K3 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of G-proteins and subsequent modulation of downstream effectors such as c-Fos and activator protein-1 (AP-1) activity . The compound also influences the transcription of gonadotropin-releasing hormone (GnRH), affecting hormone release and ovulation .
類似化合物との比較
Similar Compounds:
- Substance P
- Neurokinin A
- Neurokinin B
Uniqueness: Senktide trifluoroacetate salt is unique in its high selectivity and potency for the neuromedin K3 receptor compared to other neurokinins. While Substance P, Neurokinin A, and Neurokinin B also interact with neurokinin receptors, this compound is specifically designed to target the neuromedin K3 receptor with minimal effects on other neurokinin receptors .
特性
分子式 |
C40H55N7O11S |
|---|---|
分子量 |
842.0 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H55N7O11S/c1-23(2)18-28(38(56)45-27(36(41)54)16-17-59-4)44-33(49)22-42-37(55)29(20-26-12-10-24(3)11-13-26)46-39(57)30(19-25-8-6-5-7-9-25)47-40(58)31(21-35(52)53)43-32(48)14-15-34(50)51/h5-13,23,27-31H,14-22H2,1-4H3,(H2,41,54)(H,42,55)(H,43,48)(H,44,49)(H,45,56)(H,46,57)(H,47,58)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
UGXWLDUHYDFTIA-QKUYTOGTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


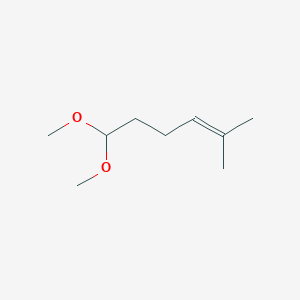
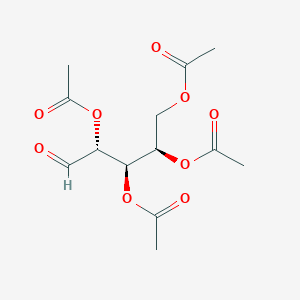
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)

![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
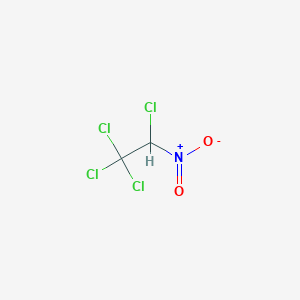
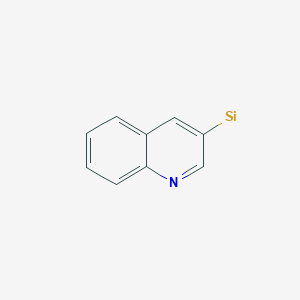
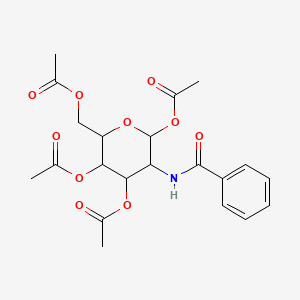

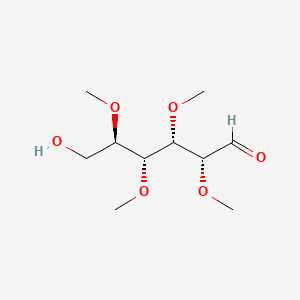
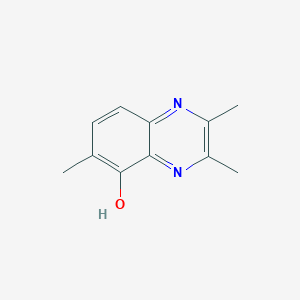
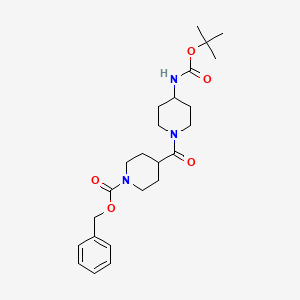
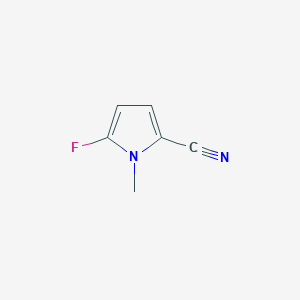
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
